
Heptylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptylnaphthalene is an organic compound belonging to the class of alkylnaphthalenes It consists of a naphthalene ring system substituted with a heptyl group
准备方法
Synthetic Routes and Reaction Conditions: Heptylnaphthalene can be synthesized through various methods. One common approach involves the alkylation of naphthalene with heptyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of naphthalene derivatives. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under high pressure and temperature. The resulting product is then separated and purified using distillation techniques.
化学反应分析
Types of Reactions: Heptylnaphthalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptylnaphthoquinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield heptyltetralin using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Heptylnaphthoquinone.
Reduction: Heptyltetralin.
Substitution: Halogenated this compound derivatives.
科学研究应用
Heptylnaphthalene has found applications in various scientific research fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized as a component in lubricants, plasticizers, and surfactants.
作用机制
The mechanism of action of heptylnaphthalene involves its interaction with cellular membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Heptylnaphthalene can be compared with other alkylnaphthalenes, such as:
Methylnaphthalene: Similar in structure but with a shorter alkyl chain, leading to different physical and chemical properties.
Ethyl naphthalene: Another alkylnaphthalene with an ethyl group, exhibiting distinct reactivity and applications.
Butylnaphthalene: Contains a butyl group, showing variations in solubility and industrial uses.
This compound stands out due to its longer alkyl chain, which imparts unique solubility and lipophilicity characteristics, making it suitable for specific applications in various fields.
属性
CAS 编号 |
38622-51-4 |
|---|---|
分子式 |
C17H22 |
分子量 |
226.36 g/mol |
IUPAC 名称 |
1-heptylnaphthalene |
InChI |
InChI=1S/C17H22/c1-2-3-4-5-6-10-15-12-9-13-16-11-7-8-14-17(15)16/h7-9,11-14H,2-6,10H2,1H3 |
InChI 键 |
YXYFUBVSMPVCSI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


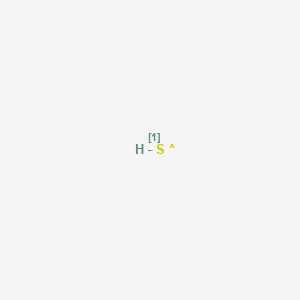

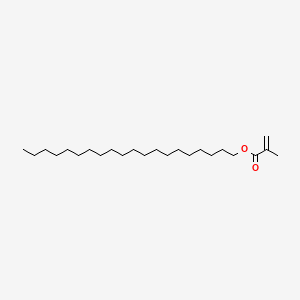
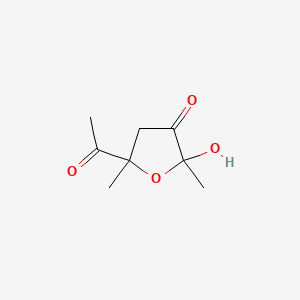
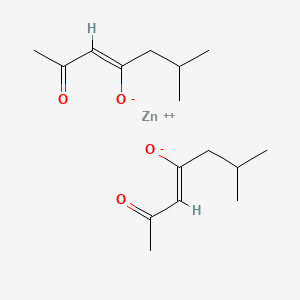
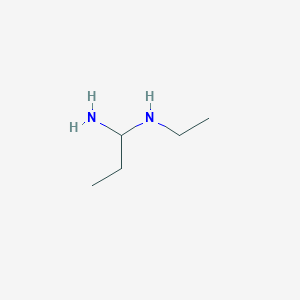
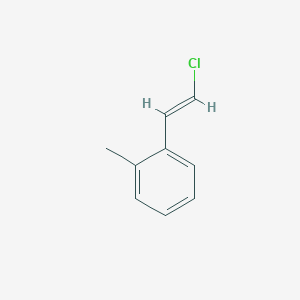
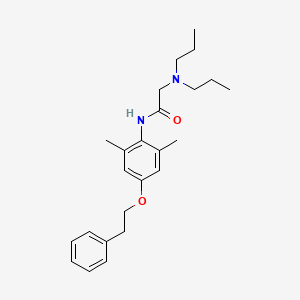
![7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
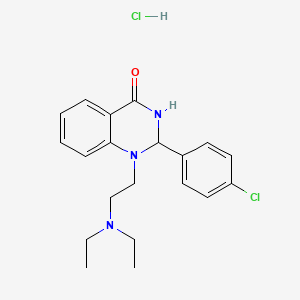
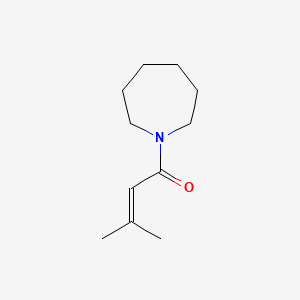
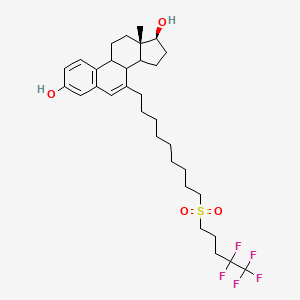
![5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15341567.png)

